molecular formula C23H26N4O4S B4447134 2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B4447134
M. Wt: 454.5 g/mol
InChI Key: PANAWGOIBCUKER-UHFFFAOYSA-N
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Description

2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a complex organic compound that features a combination of oxadiazole, sulfanyl, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Piperazine Derivative Introduction: Finally, the piperazine moiety is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocycles.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is unique due to its combination of oxadiazole and piperazine moieties, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

2-[[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-3-30-19-10-6-4-8-17(19)22-24-25-23(31-22)32-16-21(28)27-14-12-26(13-15-27)18-9-5-7-11-20(18)29-2/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANAWGOIBCUKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Reactant of Route 2
Reactant of Route 2
2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Reactant of Route 3
Reactant of Route 3
2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Reactant of Route 4
Reactant of Route 4
2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Reactant of Route 5
Reactant of Route 5
2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Reactant of Route 6
Reactant of Route 6
2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

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